molecular formula C21H25N3O2 B2369178 N-[1-(1-butylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide CAS No. 850921-45-8

N-[1-(1-butylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide

Cat. No.: B2369178
CAS No.: 850921-45-8
M. Wt: 351.45
InChI Key: BERROHJDMYVLOM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of N-[1-(1-butylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide is human glucokinase (GK) . Glucokinase is a key regulatory enzyme in the glucose metabolic pathway, playing a crucial role in maintaining glucose homeostasis.

Mode of Action

This compound acts as an allosteric activator of human glucokinase . It binds to the allosteric site of the glucokinase protein, leading to a conformational change that enhances the enzyme’s catalytic activity . This increased activity results in a more efficient conversion of glucose to glucose-6-phosphate, a critical step in the glycolysis pathway.

Biochemical Pathways

The activation of glucokinase by this compound affects the glycolysis pathway . By increasing the conversion of glucose to glucose-6-phosphate, it accelerates the rate of glycolysis, leading to increased glucose utilization and decreased blood glucose levels. This makes it a potential therapeutic agent for the treatment of type-2 diabetes .

Pharmacokinetics

The compound’s molecular weight of351.44 suggests that it may have suitable ADME (Absorption, Distribution, Metabolism, and Excretion) properties for oral administration

Result of Action

The activation of glucokinase by this compound leads to a decrease in blood glucose levels . This is due to the increased conversion of glucose to glucose-6-phosphate, which is then further metabolized in the glycolysis pathway. This can help to alleviate the hyperglycemia seen in type-2 diabetes .

Comparison with Similar Compounds

N-[1-(1-butylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide can be compared with other benzimidazole derivatives such as:

What sets this compound apart is its specific application as an allosteric activator of glucokinase, which is not a common feature among other benzimidazole derivatives .

Properties

IUPAC Name

N-[1-(1-butylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-4-5-14-24-18-12-8-7-11-17(18)23-20(24)15(2)22-21(25)16-10-6-9-13-19(16)26-3/h6-13,15H,4-5,14H2,1-3H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BERROHJDMYVLOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1C(C)NC(=O)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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